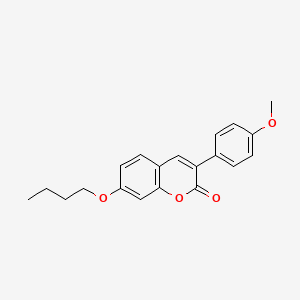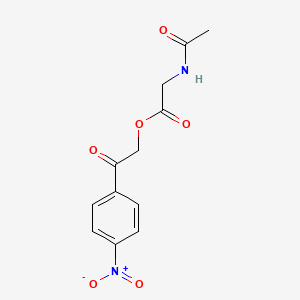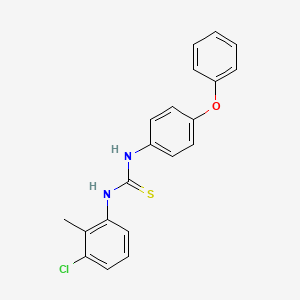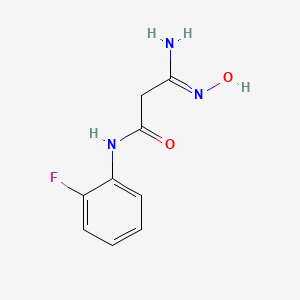![molecular formula C18H22N2O5S B4729693 N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4729693.png)
N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide, also known as ME-143, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. ME-143 is a small molecule inhibitor of the protein Survivin, which is overexpressed in many types of cancer cells and has been linked to cancer cell survival and resistance to chemotherapy.
Wirkmechanismus
N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide works by inhibiting the protein Survivin, which is overexpressed in many types of cancer cells. Survivin is involved in regulating cell division and promoting cell survival, making it an attractive target for cancer therapy. By inhibiting Survivin, this compound induces apoptosis in cancer cells and prevents their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound also inhibits cell migration and invasion, which are important processes in cancer metastasis. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its specificity for Survivin, which makes it a more targeted therapy compared to traditional chemotherapy drugs. This compound also has a relatively low toxicity profile, which is important for its potential use in human patients. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide. One area of interest is the development of more effective methods for delivering this compound to cancer cells, such as using nanoparticles or other drug delivery systems. Another area of research is the identification of biomarkers that can predict which patients will respond best to this compound treatment. Finally, further studies are needed to determine the optimal dosing and treatment schedules for this compound in human patients.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been studied extensively for its potential as a cancer treatment. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in a variety of cancer cell lines including breast, lung, colon, and prostate cancer cells. In vivo studies using mouse models have also shown promising results, with this compound reducing tumor growth and improving survival rates.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-12-14(8-9-17(13)25-3)26(22,23)20-16-7-5-4-6-15(16)18(21)19-10-11-24-2/h4-9,12,20H,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJUIAFBCGHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCOC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,4-dichlorophenoxy)-N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]butanamide](/img/structure/B4729610.png)

![5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4729633.png)


![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4729649.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4729652.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4729659.png)


![methyl 3-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4729683.png)
![2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4729688.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol](/img/structure/B4729689.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4729697.png)